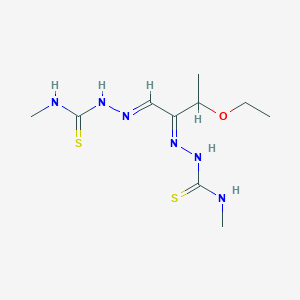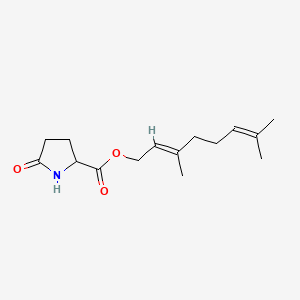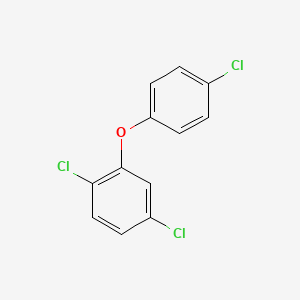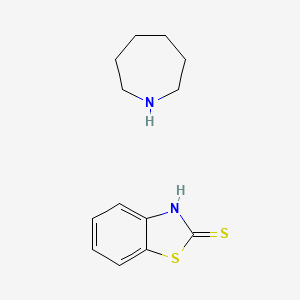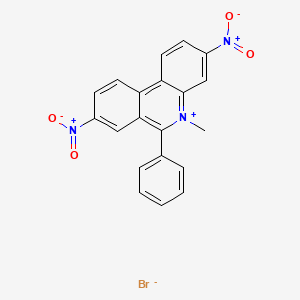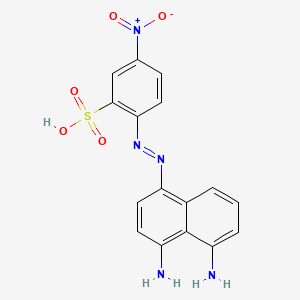
1-Chloro-2,3,5-trifluoro-4,6-diisocyanatobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,3,5-trifluoro-4,6-diisocyanatobenzene is a reactive chemical compound with the molecular formula C8ClF3N2O2 and a molecular weight of 248.55 g/mol . This compound is known for its strong adhesive properties, particularly in bonding biological tissues and polyurethane . It is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Chloro-2,3,5-trifluoro-4,6-diisocyanatobenzene involves several steps. One common method includes the reaction of 1-chloro-2,3,5-trifluoro-4,6-diaminobenzene with phosgene under controlled conditions . The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
1-Chloro-2,3,5-trifluoro-4,6-diisocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the isocyanate groups.
Addition Reactions: The compound can undergo addition reactions with alcohols and amines, forming urethanes and ureas, respectively.
Polymerization: It can participate in polymerization reactions, forming polyurethanes when reacted with polyols.
Common reagents used in these reactions include alcohols, amines, and polyols. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-2,3,5-trifluoro-4,6-diisocyanatobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Medicine: Research is ongoing into its potential use in medical adhesives and wound closure products.
Industry: It is used in the production of high-performance materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 1-Chloro-2,3,5-trifluoro-4,6-diisocyanatobenzene involves the formation of strong covalent bonds with biological tissues and synthetic materials. The isocyanate groups react with nucleophilic sites on proteins and other molecules, leading to cross-linking and adhesion . This mechanism is particularly effective in hemostatic and tissue bonding applications .
Comparison with Similar Compounds
1-Chloro-2,3,5-trifluoro-4,6-diisocyanatobenzene can be compared with other isocyanate compounds such as:
1,3,5-Trifluoro-2,4,6-triiodobenzene: Known for its use in organic light-emitting diodes and biological sensing.
1,3,5-Trichloro-2,4,6-trifluorobenzene: Used in various chemical syntheses and industrial applications.
The uniqueness of this compound lies in its combination of chlorine, fluorine, and isocyanate groups, which confer distinct reactivity and adhesive properties .
Properties
CAS No. |
46495-66-3 |
|---|---|
Molecular Formula |
C8ClF3N2O2 |
Molecular Weight |
248.54 g/mol |
IUPAC Name |
1-chloro-2,3,5-trifluoro-4,6-diisocyanatobenzene |
InChI |
InChI=1S/C8ClF3N2O2/c9-3-4(10)5(11)8(14-2-16)6(12)7(3)13-1-15 |
InChI Key |
RDSWPXZXPBCUPU-UHFFFAOYSA-N |
Canonical SMILES |
C(=NC1=C(C(=C(C(=C1F)F)Cl)N=C=O)F)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


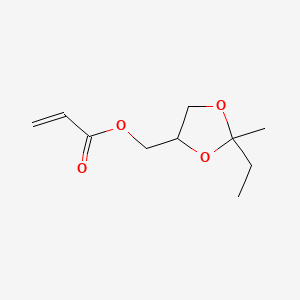
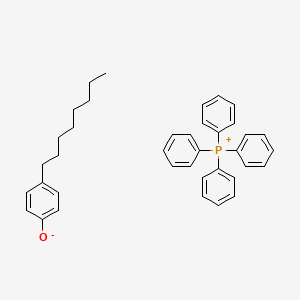
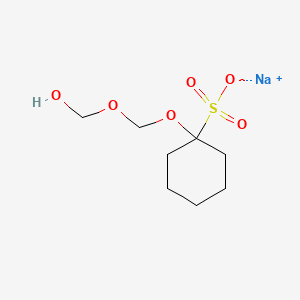

![4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate](/img/structure/B12669078.png)

